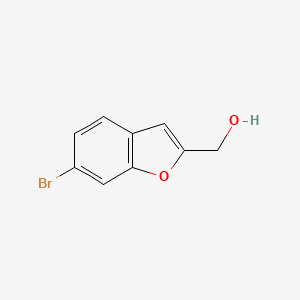

(6-Bromobenzofuran-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYECKXDQCBDFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309777 | |

| Record name | 6-Bromo-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089682-06-3 | |

| Record name | 6-Bromo-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089682-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

Planarity of Benzofuran (B130515) Rings in Crystal Structures

Detailed information regarding the planarity of the benzofuran ring system specifically within the crystal structure of (6-Bromobenzofuran-2-yl)methanol is not available in the current scientific literature. Generally, the benzofuran ring system itself is largely planar. However, slight deviations from planarity can occur due to substituent effects and intermolecular interactions within the crystal lattice. In the absence of single-crystal X-ray diffraction data for this compound, it is not possible to provide specific dihedral angles or other quantitative measures of the benzofuran ring's planarity in this particular compound's solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. For (6-Bromobenzofuran-2-yl)methanol, these calculations would provide a foundational understanding of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield crucial data. researchgate.net

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. | Provides the most stable three-dimensional structure of the molecule. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Helps in the identification and characterization of the molecule by comparing theoretical spectra with experimental data. |

| Electronic Properties | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular interactions within a molecule. nih.gov An NBO analysis of this compound would elucidate the delocalization of electron density between filled and empty orbitals, providing a quantitative measure of hyperconjugative interactions and their contribution to the molecule's stability.

Table 2: Expected NBO Analysis Findings

| Interaction | Description | Significance |

| Intramolecular Charge Transfer | Electron delocalization from lone pair orbitals to antibonding orbitals (e.g., n -> σ* or n -> π). | Stabilizes the molecule and influences its reactivity and geometry. |

| Hyperconjugative Interactions | Interactions between bonding and antibonding orbitals (e.g., σ -> σ or π -> π*). | Contributes to the overall stability of the molecular structure. |

Molecular Reactivity and Stability Analysis

Understanding the reactivity and stability of this compound is crucial for predicting its behavior in chemical reactions.

Electrophilicity and Nucleophilicity Descriptors (e.g., ALIE, MEP)

Global and local reactivity descriptors derived from DFT calculations can predict the reactive sites of a molecule.

Average Local Ionization Energy (ALIE): The ALIE on the molecule's surface indicates the regions most susceptible to electrophilic attack. Lower ALIE values correspond to sites that are more easily ionized.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. nih.gov For this compound, negative potential regions (typically colored red or yellow) would indicate areas prone to electrophilic attack, while positive regions (blue) would be susceptible to nucleophilic attack. This would be invaluable for predicting how the molecule interacts with other reagents. nih.gov

Table 3: Predicted Reactivity Descriptors

| Descriptor | Predicted Information | Significance |

| ALIE | Identification of sites with the lowest ionization energy. | Predicts the most probable locations for electrophilic attack. |

| MEP | Visualization of electron-rich and electron-poor regions. | Guides the understanding of non-covalent interactions and reaction mechanisms. |

Topological Analysis (ELF, LOL, RDG)

Topological analysis of electron density provides a deeper understanding of chemical bonding and non-covalent interactions. canterbury.ac.ukcanterbury.ac.uk

Electron Localization Function (ELF): ELF analysis reveals the regions of electron localization, helping to characterize covalent bonds and lone pairs. canterbury.ac.uk

Localized Orbital Locator (LOL): Similar to ELF, LOL provides a clear picture of electron localization, offering insights into the nature of chemical bonds.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which could be important for the crystal packing and intermolecular interactions of this compound.

Table 4: Expected Insights from Topological Analysis

| Method | Information Provided | Significance |

| ELF/LOL | Characterization of bonding (covalent, ionic) and lone pairs. canterbury.ac.uk | Provides a detailed picture of the electronic structure beyond simple Lewis structures. |

| RDG | Identification and visualization of non-covalent interactions. | Crucial for understanding crystal packing, solubility, and biological interactions. |

Solvent Effects on Molecular Stability and Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Studying the solvent effects on this compound, likely using a polarizable continuum model (PCM), would reveal how its stability, reactivity, and electronic properties change in different media. mdpi.com This is critical for predicting its behavior in solution-phase reactions. researchgate.netarabjchem.org

Table 5: Predicted Solvent Effects

| Property | Influence of Solvent Polarity | Significance |

| Molecular Stability | Changes in the relative energy of different conformers. | A polar solvent might stabilize a more polar conformer. |

| Reactivity | Alteration of the HOMO-LUMO gap and MEP. | The reactivity of the molecule can be enhanced or diminished depending on the solvent. |

| UV-Vis Spectra | Shifts in the absorption maxima (solvatochromism). | Provides insight into how the electronic transitions are affected by the solvent environment. |

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. For a molecule like this compound, which possesses a rotatable hydroxymethyl group attached to the rigid benzofuran (B130515) core, determining the preferred spatial arrangements is key to understanding its interactions.

The conformational landscape of substituted benzofurans is typically investigated using a combination of molecular mechanics and quantum mechanical methods. Molecular mechanics force fields, such as MMFF94, are often employed for an initial broad search of the conformational space to identify low-energy conformers. This is followed by more accurate quantum mechanical calculations, often using Density Functional Theory (DFT), to refine the geometries and energies of these conformers.

The primary flexible bond in this compound is the C2-C(methanol) bond. The torsion angle around this bond dictates the orientation of the hydroxymethyl group relative to the benzofuran ring. The energy landscape can be mapped by systematically rotating this bond and calculating the corresponding energy at each step. This process reveals the global energy minimum, representing the most stable conformation, as well as other local minima and the energy barriers between them. For similar substituted benzenes, the orientation of a substituent relative to the aromatic ring has been shown to be influenced by electronic and steric factors.

Ligand-Target Interaction Modeling

Understanding how this compound might interact with biological macromolecules is crucial for elucidating its potential pharmacological activity. Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a ligand to a target protein.

The process of molecular docking for benzofuran derivatives, as described in various studies, generally follows a standardized protocol. researchgate.netresearchgate.net Commonly used software for these investigations includes AutoDock, Molecular Operating Environment (MOE), and Glide. researchgate.netnih.gov

The general workflow involves the following steps:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relax any steric clashes.

Preparation of the Ligand: A 3D model of this compound is constructed. Its geometry is optimized using molecular mechanics or quantum mechanical calculations to find its lowest energy conformation.

Docking Simulation: The ligand is then placed in the defined binding site of the receptor. A scoring function is used to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. The search for the best poses is often guided by genetic algorithms or other sophisticated search methods. researchgate.net

Analysis of Results: The top-ranked poses are analyzed to understand the specific interactions between the ligand and the protein.

The following table summarizes the common software and algorithms used in molecular docking studies of benzofuran derivatives.

| Software | Search Algorithm | Scoring Function Principle | Reference |

| AutoDock | Lamarckian Genetic Algorithm | Empirical free energy function | researchgate.net |

| MOE (Molecular Operating Environment) | Triangle Matcher / Alpha PMI | Forcefield-based (e.g., Amber) with solvation terms | researchgate.net |

| Glide | Exhaustive Search | Empirical scoring function (e.g., SP, XP) | nih.gov |

The analysis of docking results focuses on the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the specificity and affinity of binding. For benzofuran derivatives, several types of interactions are commonly observed in docking studies.

In a study on 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives docked into the active site of Mycobacterium tuberculosis Aspartate Kinase, the analysis focused on binding energy and the specific amino acid residues involved in the interaction. researchgate.net Similarly, research on other benzofuran-based inhibitors highlights the importance of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds in defining the binding mode. mdpi.comacs.org

The key interactions typically analyzed include:

Hydrogen Bonds: The hydroxyl group of the methanol (B129727) substituent in this compound can act as both a hydrogen bond donor and acceptor. The oxygen atom of the benzofuran ring can also act as a hydrogen bond acceptor. These interactions with polar amino acid residues in the binding pocket are often crucial for anchoring the ligand.

Hydrophobic Interactions: The aromatic benzofuran ring system can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Halogen Bonds: The bromine atom at the 6-position can potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized as a significant contributor to ligand binding.

Pi-Pi Stacking: The aromatic benzofuran ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

While specific binding affinity values like the inhibition constant (K(i)) are excluded from this discussion, the docking scores provide a qualitative assessment of the binding strength. Lower docking energy scores generally indicate a more favorable binding pose. The analysis of these interactions provides a structural hypothesis for how this compound might bind to a specific target, which can then be tested and validated through experimental methods.

Applications of Benzofuran Based Scaffolds in Chemical Research Excluding Explicit Clinical/biological Outcomes

Chemical Building Blocks for Complex Molecular Architectures

The utility of (6-Bromobenzofuran-2-yl)methanol as a foundational element in organic synthesis is primarily attributed to its dual functionality. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily modified through oxidation, esterification, or etherification. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the construction of intricate molecular architectures. nih.gov

Benzofuran (B130515) derivatives are integral components of numerous natural products and pharmacologically active compounds. acs.org The synthesis of these complex targets often relies on the strategic use of pre-functionalized benzofuran cores. The bromine atom on the benzene (B151609) ring of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govacs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for introducing a diverse range of substituents and for the construction of biaryl and other complex systems. nih.gov

For instance, the Suzuki-Miyaura coupling allows for the arylation of the benzofuran scaffold, a key step in the synthesis of many biologically active molecules and advanced materials. nih.govnih.govlibretexts.org Similarly, the Heck reaction offers a pathway to introduce alkenyl groups, further expanding the molecular diversity that can be achieved from this starting material. arkat-usa.orgresearchgate.netresearchgate.net The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another point of diversification for building more complex structures.

Development of Chemical Probes and Ligands for Research Targets

The development of chemical probes and ligands is crucial for elucidating the function of biological targets. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives are often explored for their ability to interact with various proteins and enzymes. researchgate.net The synthetic accessibility and the potential for diversification make this compound an attractive starting point for the design and synthesis of novel chemical probes and ligands.

The bromo substituent can be used to attach the benzofuran core to other molecular fragments or to a solid support, a common strategy in the development of affinity-based probes. Furthermore, the hydroxymethyl group can be functionalized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for the detection and visualization of the probe's interaction with its target. While specific examples detailing the use of this compound for probe development are not extensively documented, the fundamental chemistry of the molecule lends itself to such applications. The synthesis of complex heterocyclic systems, often a prerequisite for potent and selective ligands, frequently employs building blocks with similar functionalities. nih.gov

Advanced Materials Science Applications

The unique electronic and photophysical properties of the benzofuran ring system have led to its investigation in the field of materials science.

Polymer Chemistry

Benzofuran derivatives have been incorporated into the main chain or as pendant groups of polymers to impart specific properties such as thermal stability and defined electronic characteristics. nih.govresearchgate.net The synthesis of these polymers often involves the polycondensation of bifunctional benzofuran monomers. While direct polymerization of this compound is not a common approach, its derivatives, which can be synthesized through the modification of its functional groups, could serve as valuable monomers. For instance, conversion of the hydroxymethyl group to a carboxylic acid or an amine, coupled with the reactivity of the bromo group in cross-coupling polymerization reactions, opens up avenues for creating novel benzofuran-containing polymers. Asymmetric cationic polymerization of benzofuran has also been explored to create optically active polymers with controlled molecular weights. acs.org

Organic-Electronic Materials

The conjugated π-system of the benzofuran core makes it an attractive component for organic electronic materials, which are utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The design and synthesis of organic semiconductors often involve the use of heterocyclic building blocks to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap. cleanenergywiki.orgnih.govrsc.org

The introduction of substituents onto the benzofuran ring can significantly influence these properties. The bromo and hydroxymethyl groups of this compound provide convenient points for the attachment of other electronically active moieties, allowing for the systematic tuning of the material's properties for specific applications. Thiophene-based analogues have been extensively studied in this context, and the principles of molecular design can be readily applied to benzofuran-based systems. sigmaaldrich.com

Fluorescent Materials and Dyes

Benzofuran derivatives are known to exhibit fluorescence, and their photophysical properties can be modulated by the introduction of various substituents. nih.gov This makes them promising candidates for the development of fluorescent materials and dyes for a range of applications, including bio-imaging and sensing. The extended π-conjugation that can be achieved through cross-coupling reactions at the bromine position of this compound is a key strategy for shifting the absorption and emission wavelengths of the resulting molecules. The hydroxymethyl group can also be used to attach the fluorophore to other molecules or surfaces.

Methodological Studies in Drug Discovery (focused on synthetic utility and lead compound development, not clinical efficacy)

The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov The development of efficient synthetic methods to access diverse libraries of benzofuran-based compounds is a major focus of drug discovery research. acs.orgbeilstein-journals.orgnih.govnih.gov

This compound and related brominated benzofurans are invaluable tools in these methodological studies. The bromine atom allows for the exploration of various palladium-catalyzed cross-coupling reactions, enabling the rapid generation of analogues with diverse substituents at the 6-position. nih.govacs.org This is particularly useful in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is performed to optimize its biological activity.

A notable example is the use of 2-acetyl-5-bromobenzofuran in Mizoroki-Heck cross-coupling reactions to synthesize a variety of vinylated benzofuran derivatives. arkat-usa.orgresearchgate.netresearchgate.net These studies highlight the robustness of the benzofuran core to the reaction conditions and the utility of the bromo substituent as a synthetic handle. Similarly, Suzuki-Miyaura coupling reactions of brominated benzofurans have been extensively used to synthesize biaryl compounds, a common motif in many drug molecules. nih.gov The ability to perform these reactions in aqueous media further enhances the "green chemistry" credentials of these synthetic routes. nih.gov

The following table provides an overview of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1089682-06-3 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| Appearance | Solid |

| Key Functional Groups | Bromo, Hydroxymethyl |

Development of Agrochemicals (focused on synthetic aspects, not specific product use)

The inherent biological activity of the benzofuran nucleus has made it a valuable template for the synthesis of novel agrochemicals, particularly fungicides and bactericides. nih.govnih.gov Research in this area is primarily focused on the design and synthesis of new benzofuran derivatives with enhanced efficacy and desirable physicochemical properties. The synthetic strategies often involve the modification of the benzofuran core at various positions to explore structure-activity relationships (SAR).

A common synthetic approach involves the construction of the benzofuran ring system followed by the introduction of diverse functional groups. For instance, the synthesis of certain benzofuran-based compounds with potential antifungal activity begins with the preparation of a substituted benzofuran core, which is then elaborated through various chemical transformations.

One area of investigation is the synthesis of benzofuran derivatives bearing other heterocyclic moieties, such as pyrazoles and thiazoles. These hybrid molecules are synthesized to explore the synergistic effects of combining different pharmacophores. The synthetic pathways to these compounds often involve multi-step sequences, starting from readily available precursors. For example, the synthesis of some benzofuran derivatives with notable antifungal activity against plant pathogens involves the reaction of a benzofuran intermediate with reagents that introduce the desired heterocyclic ring.

Another synthetic strategy focuses on the introduction of specific substituents onto the benzofuran ring to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. For example, the introduction of halogen atoms or hydroxyl groups can significantly impact the compound's potency.

The following table provides examples of synthetic benzofuran derivatives and their observed effects in agrochemical research studies.

| Compound/Derivative | Synthetic Approach | Observed Effect in Agrochemical Research Context |

| Benzofuran-5-ol (B79771) derivatives | Synthesis of the benzofuran-5-ol scaffold followed by derivatization. | Potent antifungal activity, with some derivatives completely inhibiting the growth of various fungal species. nih.gov |

| Benzofuran derivatives with oxadiazoles (B1248032) and pyrazoles | Multi-step synthesis involving the construction of the benzofuran ring followed by the introduction of oxadiazole and pyrazole (B372694) moieties. | Moderate to good inhibition of bacterial and fungal strains. nih.gov |

Research into Antioxidant Activity Evaluation Methods

Benzofuran derivatives are also instrumental in the research and development of methods to evaluate antioxidant activity. nih.govmdpi.com Their ability to scavenge free radicals makes them useful probes and reference compounds in various antioxidant assays. The research in this area is not focused on the clinical or biological outcomes of the antioxidants themselves, but rather on the methodologies used to assess their capacity.

Several in vitro methods are employed to evaluate the antioxidant potential of newly synthesized benzofuran derivatives. These methods are crucial for screening compounds and understanding the structural features that contribute to their antioxidant properties.

One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay . This method is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Cyclic Voltammetry (CV) is another powerful electrochemical technique used to study the redox behavior of benzofuran derivatives and to evaluate their antioxidant capacity. nih.govmdpi.com CV provides information about the oxidation potential of a compound, which is related to its ability to donate electrons. A lower oxidation potential generally indicates a higher antioxidant activity. By comparing the cyclic voltammograms of different benzofuran derivatives, researchers can assess their relative antioxidant strengths.

Theoretical studies using Density Functional Theory (DFT) are also employed to predict and understand the antioxidant activity of benzofuran derivatives. rsc.orgscholarena.com These computational methods can calculate parameters such as Bond Dissociation Enthalpy (BDE), which is the energy required to break a specific bond (e.g., an O-H bond in a hydroxylated benzofuran) to donate a hydrogen atom. A lower BDE value suggests a greater hydrogen-donating ability and thus, higher antioxidant potential. DFT studies can also elucidate the mechanism of antioxidant action, such as whether it proceeds via a Hydrogen Atom Transfer (HAT) or a Sequential Proton Loss Electron Transfer (SPL-ET) mechanism. rsc.org

The following table summarizes the methods used to evaluate the antioxidant activity of benzofuran derivatives.

| Evaluation Method | Principle | Key Parameters Measured |

| DPPH Assay | Spectrophotometric measurement of the scavenging of the DPPH free radical by an antioxidant. nih.govmdpi.comnih.gov | IC50 value |

| Cyclic Voltammetry (CV) | Electrochemical measurement of the oxidation potential of a compound. nih.govmdpi.com | Oxidation potential (Epa) |

| Density Functional Theory (DFT) | Computational calculation of molecular properties related to antioxidant activity. rsc.orgscholarena.com | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA) |

Q & A

Q. What are the common synthetic routes for (6-Bromobenzofuran-2-yl)methanol, and how can reaction conditions be optimized?

A typical method involves coupling 4-bromophenacyl bromide with substituted azo-hydroxybenzaldehydes in ethanol under basic conditions (e.g., K₂CO₃), followed by reflux and purification . Optimization may include adjusting the molar ratio of reagents (e.g., 1:1 for aldehyde and phenacyl bromide), solvent polarity (ethanol vs. DMF), and reaction time (1–24 hours). Yield improvements can be achieved via column chromatography or recrystallization using methanol/chloroform mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H-NMR : Peaks near δ 7.8–7.2 ppm indicate aromatic protons, while δ 3.3–2.5 ppm may correspond to the methanol group and bromine proximity .

- ¹³C-NMR : Signals near 197 ppm suggest carbonyl groups in intermediates, while 128–148 ppm regions confirm aromatic carbons . Mass spectrometry (MS) with electron ionization (EI) or ESI can validate molecular weight (e.g., m/z 227 for C₉H₇BrO₂) .

Q. How can purity be ensured during isolation of this compound?

Solid-phase extraction (SPE) using HLB cartridges with methanol conditioning effectively removes polar impurities . For non-polar byproducts, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 9:1) is recommended . Purity can be confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 6 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the benzofuran ring may reduce reaction rates. Computational studies (DFT) can model transition states, while kinetic experiments under varying Pd catalyst loads (e.g., 1–5 mol%) provide empirical validation .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsional parameters may arise from twinning or poor diffraction quality. Using SHELXL for refinement with high-resolution data (≤1.0 Å) and applying TWIN/BASF commands can improve accuracy. For ambiguous electron density, comparative analysis with analogous compounds (e.g., 6-methylbenzofuran derivatives) is advised .

Q. Why do synthetic yields vary significantly between batch and flow reactors for this compound?

Flow reactors enhance heat/mass transfer, reducing side reactions like debromination. In batch systems, localized overheating may degrade the bromine substituent. Testing residence times (e.g., 10–60 minutes) and solvent flow rates (e.g., 0.1–1 mL/min) in microfluidic setups can optimize throughput .

Q. How does solvent polarity impact the stability of this compound during long-term storage?

Methanol or ethanol stabilizes the compound via hydrogen bonding with the hydroxyl group, reducing oxidation. In non-polar solvents (e.g., hexane), decomposition rates increase due to free radical formation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are recommended .

Methodological Notes

- Crystallography : Use SHELX programs for structure solution and refinement, particularly for handling twinning or high thermal motion .

- Contradiction Analysis : Compare NMR data with computational predictions (e.g., Gaussian or ORCA) to validate assignments .

- Safety : Always use silanized glassware to minimize adsorption losses during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.